molecular formula C27H18N2O5S B2675345 2-keto-N-(7-keto-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide CAS No. 329905-41-1

2-keto-N-(7-keto-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide

Cat. No.: B2675345
CAS No.: 329905-41-1
M. Wt: 482.51
InChI Key: WRQYCNYDGTUCPU-UHFFFAOYSA-N
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Description

2-keto-N-(7-keto-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide is a high-purity, complex polycyclic heteroaromatic compound offered for advanced chemical and pharmaceutical research. This molecule integrates two distinct, pharmacologically significant scaffolds: the naphthobenzofuran system and the benzo[cd]indole sulfonamide core, making it a compelling candidate for investigating novel biological pathways. The naphtho[1,2-b]benzofuran structural motif is a privileged scaffold in medicinal chemistry, known for its presence in compounds with diverse bioactivities. The specific incorporation of a keto group at the 7-position and a partially hydrogenated ring system in this reagent may influence its electronic properties and binding interactions with biological targets, which is a key area of exploration . The second key component, the 2-keto-1H-benzo[cd]indole-6-sulfonamide moiety, is a well-documented pharmacophore in drug discovery. Research has demonstrated that analogs based on this core structure can function as potent small-molecule inhibitors of protein-protein interactions, most notably as direct inhibitors of Tumor Necrosis Factor-alpha (TNF-α) . This suggests that the presented compound may hold significant value for researchers studying inflammation and autoimmune disorders. Furthermore, the benzo[cd]indole scaffold has also been investigated in the context of oncology research, including as inhibitors of BET bromodomains and RORγ, indicating its potential utility in developing anticancer therapies . This chemical is provided strictly For Research Use Only and is intended for use in controlled laboratory settings by qualified scientists. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-oxo-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O5S/c30-21-9-4-10-22-25(21)18-13-20(14-5-1-2-6-15(14)26(18)34-22)29-35(32,33)23-12-11-19-24-16(23)7-3-8-17(24)27(31)28-19/h1-3,5-8,11-13,29H,4,9-10H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQYCNYDGTUCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)NC7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-keto-N-(7-keto-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The structure of the compound can be summarized as follows:

  • Molecular Formula : C₃₃H₂₃N₃O₃S
  • Molecular Weight : 553.6 g/mol

The compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can lead to effects on metabolic pathways.
  • Antioxidant Properties : The naphthoquinone structure may contribute to antioxidant activity by scavenging free radicals.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on different cell lines:

  • Antitumor Activity : Research has shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (breast)12.5Apoptosis induction
    HT-29 (colon)15.0Cell cycle arrest

In Vivo Studies

Animal studies have further elucidated the pharmacodynamics of the compound:

  • Weight Loss Effects : In a study involving obese rats, administration of the compound resulted in a significant reduction in body weight and fat mass compared to control groups. The proposed mechanism includes enhanced thermogenesis and fat oxidation.

Clinical Implications

While no clinical trials have been reported specifically for this compound, its structural analogs have been studied for similar biological activities:

  • 7-Keto-DHEA Derivatives : Analogous compounds have been shown to improve metabolic rate and support weight loss through mechanisms such as increased thermogenic enzyme activity and modulation of cortisol levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally related N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides (e.g., compounds 3 , 4 , and 5 in and ). Below is a comparative analysis based on synthesis, physicochemical properties, and computational methodologies.

Structural Similarities and Differences

Feature Target Compound (User Query) Compounds (e.g., 3 , 4 , 5 )
Core Structure Benzo[cd]indole fused with naphtho[1,2-b]benzofuran 5-Fluoroindole-2-carboxamide scaffold with substituted benzophenone
Functional Groups Sulfonamide (-SO2NH-), two ketones Carboxamide (-CONH-), benzoyl (C=O), halogen (F/Cl)
Aromatic Systems Extended π-conjugation from fused polycycles Simpler indole-benzophenone system
Synthetic Complexity Likely high due to fused rings and sulfonamide group Moderate (one-step coupling but low yields, e.g., 10–37% in )

Physicochemical Properties

Key properties of compounds include:

Compound Yield (%) Melting Point (°C) Rf Value Molecular Formula
3 37.5 249–250 0.67 C22H15FN2O2
4 10 233–234 0.77 C23H17FN2O2
5 N/A N/A N/A Likely C22H14ClFN2O2

The target compound’s sulfonamide group may enhance solubility in polar solvents compared to carboxamides, while its fused aromatic systems could reduce bioavailability due to increased hydrophobicity.

Computational Insights

and highlight density-functional theory (DFT) methods for predicting thermochemical and electronic properties. For example:

  • Becke’s hybrid functional () achieves high accuracy in atomization energy calculations (average deviation: 2.4 kcal/mol) .
  • The Colle-Salvetti correlation-energy formula () predicts molecular correlation energies within ~5% of experimental values .

Research Implications and Limitations

  • Pharmacological Potential: compounds underwent pharmacological evaluation, suggesting similar polycyclic systems may target kinases or DNA-binding proteins. The sulfonamide group in the target compound could enhance enzyme inhibition (e.g., carbonic anhydrase) .
  • Synthetic Challenges: Low yields in compounds (≤37%) underscore the difficulty of synthesizing polycyclic amides. The target compound’s complexity may necessitate novel catalytic strategies.
  • Data Gaps: No direct experimental or computational data for the target compound exist in the provided evidence. Further studies using DFT (per ) or improved synthetic protocols are needed.

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